![molecular formula C22H21N5O3S B2827058 N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 894031-60-8](/img/structure/B2827058.png)
N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide
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Description
The compound is a derivative of thiazolo[3,2-b][1,2,4]triazole . It is part of a class of compounds that have been studied for their potential anticancer properties . The compound has shown superior Top1 inhibitory activity compared to the powerful natural Top1-inhibitor camptothecin .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl (heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols . The synthetic pathway for 5-aminomethylidene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones has been confirmed using X-ray analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. The compound contains a thiazolo[3,2-b][1,2,4]triazole ring system, which is a unique heterocyclic structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reactions involve the formation of a thiazolo[3,2-b][1,2,4]triazole ring system . Further heating of the intermediate in a 1:1 mixture of hydrobromic and acetic acids causes the intramolecular cyclization of the S-methallyl fragment onto the triazole ring nitrogen atom and leads to the formation of condensed [1,3]thiazolo[3,2-b][1,2,4]triazol-7-ium system .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide, also known as N-{2-[2-(4-methoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(4-methylphenyl)ethanediamide. Each application is detailed under a separate heading for clarity.
Anticancer Activity
This compound has shown potential as an anticancer agent. Its unique structure allows it to interact with various cellular targets, inhibiting the growth and proliferation of cancer cells. Studies have demonstrated its efficacy against multiple cancer cell lines, making it a promising candidate for further development in cancer therapy .
Antimicrobial Properties
The compound exhibits significant antimicrobial activity. It has been tested against a range of bacterial and fungal strains, showing effectiveness in inhibiting their growth. This makes it a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Anti-inflammatory Effects
Research has indicated that this compound possesses anti-inflammatory properties. It can reduce inflammation by modulating the activity of specific enzymes and signaling pathways involved in the inflammatory response. This application is particularly relevant for treating chronic inflammatory diseases .
Antioxidant Activity
The compound has been found to have strong antioxidant properties. It can neutralize free radicals and reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cardiovascular diseases. This makes it a potential therapeutic agent for conditions where oxidative damage is a key factor .
Analgesic Properties
Research has also explored the analgesic (pain-relieving) properties of this compound. It can alleviate pain by interacting with specific receptors and pathways involved in pain perception, making it a potential candidate for developing new pain management therapies.
These applications highlight the diverse potential of N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(p-tolyl)oxalamide in various fields of scientific research and drug development.
If you have any specific questions or need further details on any of these applications, feel free to ask!
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properties
IUPAC Name |
N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3S/c1-14-3-7-16(8-4-14)24-21(29)20(28)23-12-11-17-13-31-22-25-19(26-27(17)22)15-5-9-18(30-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMMGFKLSACJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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